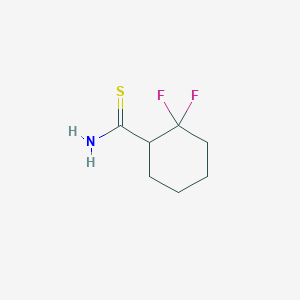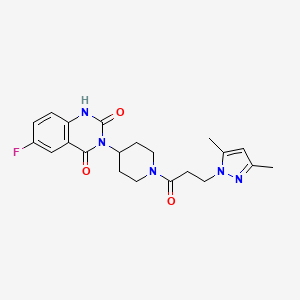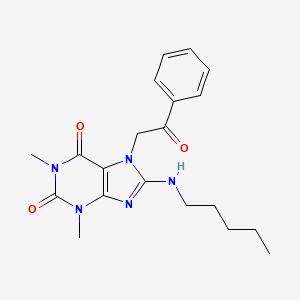
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is designed to ensure consistent quality and efficiency, with rigorous monitoring of reaction parameters. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the methoxy groups.
Condensation Reactions: The compound can act as a condensing agent, facilitating the formation of amides and esters from carboxylic acids and amines or alcohols
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Bases: Such as triethylamine to deprotonate reactants and drive the reaction forward.
Solvents: Such as tetrahydrofuran (THF) and dimethylformamide (DMF) to dissolve reactants and provide a suitable reaction medium.
Major Products Formed
The major products formed from reactions involving this compound include substituted triazine derivatives, amides, and esters, depending on the specific reactants and conditions used .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of various organic molecules. Its ability to facilitate condensation reactions makes it valuable in the preparation of peptides and other complex molecules .
Biology
In biological research, (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability .
Mécanisme D'action
The mechanism of action of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide involves its ability to act as a condensing agent. The triazine ring facilitates the formation of covalent bonds between reactants, such as carboxylic acids and amines, by activating the carboxyl group and making it more susceptible to nucleophilic attack. This results in the formation of amide or ester bonds, depending on the reactants used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine-based compound used as a coupling reagent in organic synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A related compound that also participates in nucleophilic substitution reactions.
Uniqueness
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is unique due to its specific structure, which combines the reactivity of the triazine ring with the functional groups of the sulfonamide and phenylethene moieties. This combination allows for a wide range of chemical transformations and applications, making it a versatile reagent in both research and industrial settings .
Propriétés
IUPAC Name |
(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-21-13-16-12(17-14(18-13)22-2)10-15-23(19,20)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMCDVYJHOIUSZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


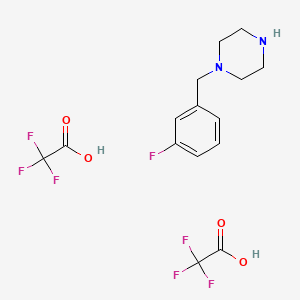
![{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2706391.png)

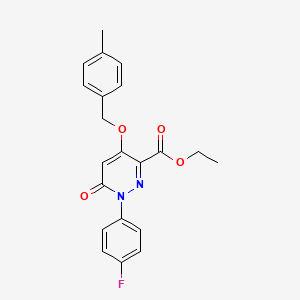
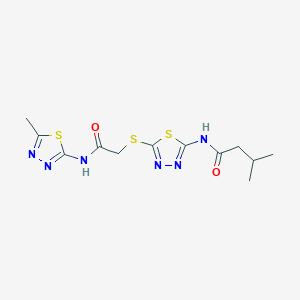
![(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine](/img/structure/B2706400.png)
![6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2706401.png)
